4-(3-Ethenyl-3,7-dimethylocta-1,6-dien-1-YL)phenol

説明

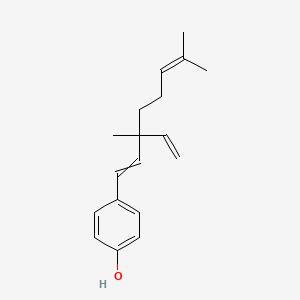

IUPAC Nomenclature and Structural Interpretation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-[(1E)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]phenol . The nomenclature reflects its bifunctional structure:

- A phenolic core (4-hydroxyphenyl group) at position 1.

- A terpenoid side chain featuring an E-configured double bond (C1–C2), followed by a second double bond (C6–C7), a geminal dimethyl group (C3), and an ethenyl substituent (C3).

The E stereochemistry at C1–C2 ensures distinct spatial arrangement, influencing molecular interactions. Computational descriptors, including InChIKey (LFYJSSARVMHQJB-WYMLVPIESA-N) and SMILES (CC(=CCCC(C)(C=C)/C=C/C1=CC=C(C=C1)O)C), further validate the structure.

Synonyms and Alternative Naming Conventions

This compound is synonymously referenced across literature as:

特性

IUPAC Name |

4-(3-ethenyl-3,7-dimethylocta-1,6-dienyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O/c1-5-18(4,13-6-7-15(2)3)14-12-16-8-10-17(19)11-9-16/h5,7-12,14,19H,1,6,13H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFYJSSARVMHQJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C=C)C=CC1=CC=C(C=C1)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

合成経路と反応条件: バクチオールは、様々な化学経路で合成することができます。 一般的な方法の1つは、石油エーテルなどの溶媒を用いて、クズマメ種子からバクチオールを抽出することです . 次に、抽出物をシリカゲルを用いたカラムクロマトグラフィーで精製し、石油エーテルと酢酸エチルの混合物で溶出させます . 別な方法では、アルコールを用いて抽出を行い、その後、濃縮、ろ過、さらにマクロポーラス吸着樹脂とエタノール溶出を用いて精製を行います .

工業生産方法: バクチオールの工業生産は、通常、クズマメ種子からの大規模抽出を伴います。 種子を粉砕し、石油エーテルを用いた冷浸抽出を行います . その後、抽出物をカラムクロマトグラフィーで精製し、さらに精製して高純度のバクチオール製品を得ます .

化学反応の分析

反応の種類: バクチオールは、酸化、還元、置換反応など、様々な化学反応を起こします。 バクチオールは、フリーラジカルを捕捉し、脂質過酸化を阻害する能力により、抗酸化特性を持つことが報告されています . バクチオールは、炎症反応を抑制し、外部要因による皮膚の損傷を軽減する能力による、抗炎症作用と抗菌作用も示しています .

一般的な試薬と条件: バクチオールの化学反応で用いられる一般的な試薬には、酸化剤、還元剤、石油エーテルや酢酸エチルなどの溶媒が含まれます . 反応は、通常、最終生成物の安定性と純度を確保するために、制御された条件下で行われます .

生成される主要な生成物: バクチオールの化学反応から生成される主要な生成物には、生物学的活性を高めた様々な誘導体が含まれます。 例えば、バクチオール誘導体は、その抗酸化作用と抗炎症作用を向上させるために合成されてきました .

科学的研究の応用

バクチオールは、化学、生物学、医学、産業において幅広い科学研究の応用範囲を持っています。 化学において、バクチオールは、様々な生物活性化合物の合成のための出発物質として使用されています . 生物学において、バクチオールは、がん細胞の増殖を阻害し、骨量の減少から保護する可能性について研究されてきました . 医学において、バクチオールは、その抗老化作用、抗炎症作用、抗酸化作用から、スキンケア製品に使用されています . 産業において、バクチオールは、皮膚の健康を改善し、老化の兆候を軽減する能力から、化粧品やパーソナルケア製品の配合に使用されています .

作用機序

類似化合物の比較

バクチオールは、皮膚に対する効果が類似していることから、レチノールと比較されることがよくあります。 しかし、レチノールとは異なり、バクチオールは、皮膚の刺激や日光への過敏症を引き起こしません. これは、敏感肌の人や、レチノールを耐えられない人にとって、適切な代替品となります. その他の類似化合物には、抗酸化作用と抗炎症作用も持つレスベラトロールがあります. バクチオールは、遺伝子発現を調節し、有害な影響を与えることなく、皮膚の健康を改善する能力において、ユニークです.

類似化合物のリスト:- レチノール

- レスベラトロール

- ビタミンC

- ナイアシンアミド

バクチオールは、これらの化合物の中で、皮膚に対する穏やかで効果的な作用から際立っており、スキンケア製剤において貴重な成分となっています.

類似化合物との比較

Key Properties :

- Molecular Formula : C₁₈H₂₄O

- Molecular Weight : 256.38 g/mol

- Structural Features: A phenolic ring with a hydroxyl group at the para position, conjugated to a terpene chain containing three double bonds and a quaternary stereocenter .

Comparison with Structurally Similar Compounds

Biphenyl Derivatives: 3,3’-Bis((E)-3-hydroxy-3,7-dimethylocta-1,6-dien-1-yl)-[1,1’-biphenyl]-4,4’-diol (Compound 20)

- Structure : A dimeric analogue of bakuchiol, where two bakuchiol-like units are linked via a biphenyl core .

- Synthesis : Prepared via a three-step reaction involving Suzuki-Miyaura coupling under microwave irradiation .

- Bioactivity: Exhibits enhanced inhibitory effects on tyrosinase (IC₅₀ = 1.2 μM) compared to monomeric bakuchiol (IC₅₀ = 5.8 μM), suggesting synergistic interactions between the two phenolic-terpene units .

| Parameter | Bakuchiol | Compound 20 |

|---|---|---|

| Molecular Weight | 256.38 g/mol | 488.62 g/mol |

| Tyrosinase Inhibition | IC₅₀ = 5.8 μM | IC₅₀ = 1.2 μM |

| Solubility | Lipophilic | Moderate polarity |

3-Hydroxybakuchiol (4-[(3S)-3-Ethenyl-3,7-dimethylocta-1,6-dienyl]benzene-1,2-diol)

- Structure: A dihydroxylated derivative with an additional hydroxyl group at the ortho position on the phenolic ring .

- Properties: CAS No.: 178765-54-3 Molecular Formula: C₁₈H₂₄O₂ Bioactivity: Predicted to have higher antioxidant capacity due to increased hydrogen-donating ability, though direct comparative studies are lacking .

| Parameter | Bakuchiol | 3-Hydroxybakuchiol |

|---|---|---|

| Hydroxyl Groups | 1 | 2 |

| LogP (Lipophilicity) | 4.5 (estimated) | 3.8 (estimated) |

| Applications | Anti-aging creams | Under research |

Quinoline-Bakuchiol Hybrids (Compounds 24–25)

- Structure: Bakuchiol conjugated with a quinoline ring at the phenolic oxygen .

- Synthesis : Modified via nucleophilic substitution to enhance bioavailability .

- Bioactivity: Compound 25 shows stronger nitric oxide (NO) inhibition (IC₅₀ = 9.3 μM) than bakuchiol (IC₅₀ = 15.4 μM) but reduced cytotoxicity . Neither hybrid significantly inhibits TNF-α, unlike bakuchiol, which modulates multiple inflammatory pathways .

| Parameter | Bakuchiol | Compound 25 |

|---|---|---|

| Cytotoxicity (HeLa) | CC₅₀ = 42 μM | CC₅₀ = 89 μM |

| NO Inhibition | IC₅₀ = 15.4 μM | IC₅₀ = 9.3 μM |

Terpene Alcohols (e.g., 3,7-Dimethylocta-1,6-dien-3-ol)

- Structure: Shares bakuchiol’s terpene chain but lacks the phenolic ring .

- Applications: Used as fragrance components in cosmetics due to floral notes .

- Stability : More volatile than bakuchiol, limiting their use in topical formulations .

| Parameter | Bakuchiol | 3,7-Dimethylocta-1,6-dien-3-ol |

|---|---|---|

| Boiling Point | 385°C (estimated) | 198°C |

| Key Use | Skincare actives | Perfumery |

生物活性

4-(3-Ethenyl-3,7-dimethylocta-1,6-dien-1-YL)phenol, commonly known as Bakuchiol, is a phenolic compound with significant biological activity. It is primarily derived from the seeds of Psoralea corylifolia and has gained attention for its potential therapeutic applications, particularly in dermatology and oncology. This article reviews the biological activities of Bakuchiol, focusing on its antibacterial, antifungal, antioxidant, and anticancer properties.

- Molecular Formula : C18H24O

- Molecular Weight : 256.39 g/mol

- CAS Number : 10309-37-2

Antibacterial Activity

Bakuchiol has demonstrated notable antibacterial properties against various strains of bacteria. In studies, it exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be as low as 32 μg/mL .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 48 |

This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit cell wall synthesis.

Antifungal Activity

Bakuchiol also exhibits antifungal properties. It has been tested against fungi such as Candida albicans, showing effective inhibition with MIC values ranging from 16 to 128 μg/mL .

| Fungal Strain | MIC (μg/mL) |

|---|---|

| Candida albicans | 16-128 |

| Aspergillus niger | 32 |

The compound's antifungal activity is believed to stem from its interaction with fungal cell membranes, leading to increased permeability and cell death.

Antioxidant Activity

The antioxidant capacity of Bakuchiol has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that Bakuchiol exhibits strong antioxidant activity comparable to that of well-known antioxidants like ascorbic acid. The half-maximal inhibitory concentration (IC50) values were reported at approximately 25 μg/mL for the DPPH assay .

Anticancer Activity

Bakuchiol has shown promise in cancer research. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and prostate cancer (DU145). The IC50 values for these cell lines ranged from 10 to 50 μg/mL .

| Cancer Cell Line | IC50 (μg/mL) |

|---|---|

| MCF-7 | 20 |

| MDA-MB-231 | 30 |

| DU145 | 50 |

Mechanistically, Bakuchiol induces apoptosis in cancer cells through the activation of caspase pathways and the modulation of key signaling pathways involved in cell survival.

Case Studies

- Dermatological Applications : A clinical study evaluated Bakuchiol's efficacy in reducing signs of photoaging. Participants using a topical formulation containing Bakuchiol showed significant improvement in skin elasticity and reduction in fine lines over a period of 12 weeks .

- Oncology Research : Preclinical studies have highlighted Bakuchiol's potential as an adjunct therapy in breast cancer treatment by enhancing the effects of chemotherapeutic agents like doxorubicin while reducing their side effects .

Q & A

Q. What analytical techniques are recommended for structural characterization of bakuchiol, and how are they validated?

Bakuchiol's structural elucidation requires a combination of spectroscopic and chromatographic methods. Nuclear Magnetic Resonance (NMR) is critical for confirming its phenolic core and terpene sidechain, particularly the stereochemistry at the quaternary carbon (C3) and olefinic bonds . High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LCMS) validate molecular weight (C₁₈H₂₄O, MW 256.38) and purity (>95%) . For reproducibility, compare spectral data against authenticated standards and reference libraries (e.g., NIST).

Table 1: Key Analytical Parameters

Q. What are the primary challenges in synthesizing bakuchiol with high stereochemical purity?

The synthesis of bakuchiol is complicated by its tetra-alkylated quaternary stereocenter (C3) and three conjugated double bonds. Traditional methods involve terpene coupling to a phenolic precursor, but enantiomeric purity (<i>S</i>-configuration) requires chiral catalysts (e.g., Sharpless epoxidation) or enzymatic resolution . Contamination by diastereomers (e.g., iso-bakuchiol) can lead to inconsistent bioactivity data; thus, chiral HPLC or circular dichroism (CD) spectroscopy is essential for validation .

Advanced Research Questions

Q. How can researchers address oxidative instability during in vitro pharmacological assays with bakuchiol?

Bakuchiol is prone to oxidation due to its phenolic hydroxyl group and conjugated dienes. To mitigate degradation:

Q. What experimental designs are optimal for resolving contradictory data on bakuchiol's mechanism of action in antiviral studies?

Discrepancies in antiviral activity (e.g., influenza inhibition vs. lack of efficacy in other models) may stem from cell-type specificity or assay conditions. Recommended approaches:

- Target identification : Use affinity chromatography or thermal shift assays to confirm binding to mitochondrial prohibitins and VDAC proteins .

- Dose-response profiling : Compare EC₅₀ values across models (e.g., MDCK vs. A549 cells) .

- Metabolic stability assays : Assess hepatic clearance rates to rule out pharmacokinetic variability .

Table 2: Key Pharmacological Findings

| Activity | Target/Pathway | Model System | Reference ID |

|---|---|---|---|

| Anti-influenza | Mitochondrial prohibitins | MDCK cells | |

| Estrogenic | ER-α/β modulation | MCF-7 cells | |

| Anti-diabetic | PPAR-γ activation | 3T3-L1 adipocytes |

Q. How should researchers interpret conflicting bioactivity data between plant-extracted and synthetic bakuchiol?

Variations in bioactivity may arise from impurities (e.g., meroterpenoids in plant extracts) or synthetic byproducts. Mitigation strategies include:

Q. What safety protocols are critical for handling bakuchiol in laboratory settings?

Bakuchiol exhibits mild acute toxicity (oral LD₅₀ > 2000 mg/kg) but can cause skin/eye irritation (GHS Category 2/2A) . Essential precautions:

- Use PPE (nitrile gloves, goggles) and work in a fume hood .

- Avoid strong oxidizers (e.g., HNO₃) to prevent combustion .

- Dispose of waste via incineration or EPA-approved solvent disposal .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。